molecular formula C11H20 B14293630 3-Methyldeca-3,4-diene CAS No. 114050-64-5

3-Methyldeca-3,4-diene

Cat. No.: B14293630
CAS No.: 114050-64-5
M. Wt: 152.28 g/mol
InChI Key: PVAQKOQHQHDKOK-UHFFFAOYSA-N
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Description

3-Methyldeca-3,4-diene is a high-purity organic compound with the molecular formula C11H20, offered for advanced chemical research and development. This molecule features a unique structure that makes it a candidate for studying fundamental organic reaction mechanisms, particularly sigmatropic rearrangements and intramolecular cyclization reactions. As a 1,5-diene system, it may serve as a model substrate for investigating thermal rearrangements, such as the Cope rearrangement, a [3,3]-sigmatropic shift that proceeds through a concerted, pericyclic mechanism via a six-membered cyclic transition state . Researchers can utilize this compound to explore the synthesis of more complex molecular architectures. The structural motif of a conjugated diene system is also found in molecules studied for their potential in intramolecular Diels-Alder reactions, which are valuable for constructing polycyclic frameworks . Furthermore, derivatives of penta-1,4-diene-3-one have been investigated for significant biological activities, including as antiviral agents, highlighting the research potential of diene-containing compounds in medicinal and agrochemical discovery . This product is intended for use in analytical methods and chemical synthesis within a controlled laboratory environment. This compound is supplied for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114050-64-5

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-4-6-7-8-9-10-11(3)5-2/h9H,4-8H2,1-3H3

InChI Key

PVAQKOQHQHDKOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C=C(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyldeca 3,4 Diene and Analogs

Catalytic Approaches to Allene (B1206475) Synthesis

Modern organic synthesis relies heavily on catalytic reactions to construct complex molecular architectures efficiently. For allenes, several classes of catalysts have proven to be particularly effective, enabling transformations that were previously challenging. These include transition metal catalysts based on palladium and copper, as well as metal-free organocatalytic systems and innovative photoredox catalysis methods.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in allene synthesis is well-established. nih.govdiva-portal.org Palladium-catalyzed cross-coupling reactions provide a versatile method for forming the allene moiety. A common strategy involves the reaction of propargylic electrophiles with organometallic reagents.

Another powerful approach is the palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds, which proceeds via a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate to form tetrasubstituted allenes. nih.gov Furthermore, palladium catalysts are effective for the annulation of allenes with vinylic halides that contain functional groups, leading to the formation of five- and six-membered rings. capes.gov.br The versatility of palladium catalysis is also demonstrated in the synthesis of 1,3-dienes from allenes and organic halides, where various palladium systems, including Pd(dba)₂/PPh₃ and Pd(OAc)₂/PPh₃, have proven effective. documentsdelivered.comorganic-chemistry.orgnih.gov The development of palladium-catalyzed oxidative cross-coupling of two different allenes has also been reported, yielding functionalized researchgate.netdendralenes. acs.org

Table 1: Examples of Palladium-Catalyzed Allene Synthesis

Reactant 1 Reactant 2 Catalyst System Product Type Yield Reference
2,2-diarylvinyl bromide Aryl diazoacetate Pd(OAc)₂ / dpph Tetrasubstituted allene High nih.gov
1,1-dimethylallene p-bromoacetophenone Pd(dba)₂ / PPh₃ 1,3-Diene Good to Excellent documentsdelivered.comnih.gov
Racemic allenes Various acceptors Palladium catalyst Densely functionalized chiral allenes Excellent nih.gov
Allenyl TMM donors Electron-deficient olefins Palladium catalyst Cyclopentanes, Pyrrolidines Good nih.gov

Copper(I) catalysts are renowned for their ability to facilitate the synthesis of allenes, often through the coupling of propargylic derivatives with various nucleophiles. These reactions are valued for their functional group tolerance and stereoselectivity. A prominent method is the copper-catalyzed decarboxylative coupling of alkynyl carboxylic acids with paraformaldehyde and a secondary amine to produce terminal allenes. nih.gov

Copper(I) catalysis also enables the γ-selective and stereospecific coupling between propargylic phosphates and aryl- or alkenylboronates, which provides access to aryl- or alkenyl-conjugated allenes with excellent chirality transfer. acs.org Moreover, copper catalysis has been employed in three-component reactions involving 1,3-enynes, cyclobutanone (B123998) oxime esters, and TMSCN or TMSCF₃ to generate multi-functionalized allenes. acs.org A dual copper/photoredox catalysis system has been developed for the three-component 1,4-alkylcyanation of enynes, introducing both aldehyde and cyano groups to create tetra-substituted allenes. acs.org Recent advancements also include the copper-catalyzed radical C(sp²)-H cyanation of allenes, demonstrating exceptional site-selectivity. nih.gov

Table 2: Examples of Copper(I)-Catalyzed Allene Synthesis

Reactant 1 Reactant 2 Catalyst System Product Type Yield Reference
Aryl alkynyl carboxylic acid Paraformaldehyde / Dicyclohexylamine CuI Terminal allene Moderate to Good nih.gov
Propargylic phosphate Arylboronate CuCl / KOtBu Aryl-conjugated allene up to 88% acs.org
1,3-Enyne Cyclic alcohol derivative / TMSCN Copper/Photoredox catalyst Functionalized allene Good acs.org
1,3-Enynes Perfluoroalkyl iodides / TMSCN Cu catalyst / Chiral ligand Chiral allenyl nitriles Good researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for allene synthesis. nih.govresearchgate.net Among organocatalysts, chiral phosphoric acids (CPAs) have gained prominence for their ability to catalyze a wide range of asymmetric transformations. nih.govacs.orgacs.org CPAs function as Brønsted acid catalysts, activating substrates through hydrogen bonding. acs.org

CPAs have been successfully used in the enantioselective synthesis of chiral allenes. For instance, they catalyze the enantioconvergent synthesis of tetrasubstituted allenes from racemic indole-substituted propargylic alcohols and various nucleophiles. nih.gov Similarly, the asymmetric 1,6-conjugate addition of nucleophiles to alkynyl indole (B1671886) imine methides, generated in situ, is effectively catalyzed by CPAs. nih.govacs.org These catalysts have also enabled the diastereodivergent synthesis of trisubstituted allenes through the addition of oxazolones to activated 1,3-enynes, where the choice of CPA catalyst dictates the diastereomeric outcome. repec.org Computational studies suggest that these reactions often proceed through a highly reactive π-allylic carbocationic intermediate formed by proton transfer from the CPA to the allene substrate. acs.orgnih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, opening up new avenues for chemical reactivity. mdpi.com This strategy has been applied to the functionalization of allenes, often leading to novel and complex products. A dual photoredox/hydrogen atom transfer (HAT) catalysis strategy has been developed for the alkoxycarbonylation of allenes, yielding α-allyl-γ-lactones. rsc.org In this process, an alkoxycarbonyl radical, generated via photoredox-catalyzed decarboxylation, adds to the allene. rsc.org

Dual catalytic systems combining photoredox catalysis with another catalytic cycle, such as copper or nickel, have proven particularly effective. A copper/photoredox dual catalytic system enables the three-component 1,4-alkylcyanation of 1,3-enynes to produce multi-functionalized allenes. acs.org Similarly, a dual nickel/photoredox system has been reported for the intramolecular 1,2-arylsulfonylation of allenes. nih.gov Photoredox catalysis has also been used for the α-aminoalkylcarboxylation of aryl allenes with CO₂, providing a novel route to functionalized β,γ-unsaturated γ-aminobutyric esters. nih.gov

Stereoselective and Regioselective Synthesis of Allene Systems

A significant challenge in allene synthesis is the control of stereoselectivity and regioselectivity. Allenes can exhibit axial chirality when the substituents on each terminal carbon are different, and controlling this stereochemistry is a key goal in asymmetric synthesis. numberanalytics.com Regioselectivity is crucial when a reaction can occur at different positions of the allene or its precursors.

The control of axial chirality is paramount for accessing enantiomerically enriched allenes, which are valuable as chiral ligands and building blocks. nih.govnih.gov Chiral catalysts are the primary tool for achieving this control.

Chiral Phosphoric Acid (CPA) Catalysis: As mentioned, CPAs are highly effective for inducing axial chirality. nih.govacs.org They create a defined chiral environment that differentiates between the transition states leading to the two possible enantiomers of the allene product. acs.orgnih.gov For example, in the synthesis of trisubstituted allenes, modifications to the CPA catalyst can reverse the diastereoselectivity of the reaction. repec.org The enantioselectivity is often governed by noncovalent interactions within the chiral binding pocket of the catalyst. nih.gov

Transition Metal Catalysis: Both palladium and copper catalysts, when paired with chiral ligands, can achieve excellent control over axial chirality.

Copper-Catalyzed Reactions: Copper(I) catalysts combined with chiral ligands, such as chiral bidentate bisoxazolines, can facilitate the enantioselective 1,4-difunctionalization of 1,3-enynes, leading to highly enantioenriched allenes. researchgate.net This approach has been used for reactions like 1,4-oxycyanation and carbocyanation. researchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed dynamic kinetic asymmetric transformations are powerful for converting racemic starting materials into a single enantiomer of a chiral product. For instance, a palladium-catalyzed [3+2] cycloaddition using racemic allenes can produce highly substituted chiral allenes with control over both point and axial chirality. nih.gov The stereodivergent synthesis of allenes with adjacent central and axial chirality has also been realized through a bimetallic Pd/Cu-catalyzed asymmetric alkylation of racemic allenylic esters. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis also offers a powerful method for controlling axial chirality. In a nickel-catalyzed propargylic substitution, the use of a chiral ligand, such as a ferrocene (B1249389) oxazoline (B21484) phosphine (B1218219) ligand, dictates the axial chirality of the resulting phosphorus-containing allene, irrespective of the starting material's chirality. nih.gov

Table 3: Methods for Controlling Axial Chirality in Allene Synthesis

Regiocontrol in Allene-Based Transformations

Regiocontrol, the ability to control the specific location of a chemical bond formation, is a significant challenge in the chemistry of allenes due to the presence of multiple reactive sites. The development of highly regioselective methods is crucial for the synthesis of well-defined allene structures like 3-Methyldeca-3,4-diene. Researchers have devised several strategies, primarily involving transition-metal catalysis, to direct the outcome of transformations.

One of the most effective tools is the transition-metal-catalyzed cross-coupling reaction. acs.org For instance, the lithiation of 1-aryl-3-alkylpropadienes followed by transmetalation with zinc bromide and a subsequent palladium-catalyzed Negishi coupling reaction with halides yields trisubstituted allenes with high regioselectivity. acs.org The choice of base and catalyst system is paramount in determining the position of metalation and, consequently, the final product structure. acs.org

Hydrofunctionalization reactions, such as hydroboration and hydrostannation, also offer powerful means to control regioselectivity. The choice of metal catalyst can lead to divergent regiochemical outcomes. For example, in the hydroboration of terminal allenes, a nickel catalyst typically directs the boryl group to the internal carbon-carbon double bond, while a cobalt catalyst favors addition to the external double bond. rsc.org Similarly, Lewis acid-catalyzed hydrostannation of allenes can produce vinylstannanes, whereas palladium-catalyzed conditions yield allylstannanes. acs.org This catalytic control allows for the selective synthesis of different constitutional isomers from the same allene precursor. rsc.orgacs.org

Radical transformations have also emerged as a valuable method for functionalizing allenes. nih.govrsc.org Copper-catalyzed reactions, for instance, can be guided by specific ligands to produce either 1,4- or 1,2-adducts in three-component radical reactions, showcasing ligand-controlled regioselectivity. nih.gov

The following table summarizes various catalytic systems and their impact on the regioselectivity of allene transformations.

TransformationCatalytic SystemSubstrate TypeMajor Product TypeKey FindingReference
Negishi CouplingPd-Catalyst1-Aryl-3-alkylpropadienesTrisubstituted AllenesHighly regioselective coupling at the 3-position after lithiation and transmetalation. acs.org
HydroborationNickel CatalystTerminal AllenesInternal C=C BorylationCatalyst choice dictates regioselectivity between internal and external bonds. rsc.org
HydroborationCobalt CatalystTerminal AllenesExternal C=C BorylationComplementary regioselectivity to nickel catalysis. rsc.org
HydrostannationLewis Acid (e.g., B(C₆F₅)₃)AllenesVinylstannanesLewis acids promote trans-hydrostannation to form vinylstannanes. acs.org
HydrostannationPd(PPh₃)₄AllenesAllylstannanesPalladium catalysis favors the formation of allylstannanes. acs.org
HydroalkoxylationPPh₃AuNO₃ / H₂SO₄Aryl AllenesAllylic EthersProvides high regio- and stereoselectivity for allylic ether synthesis. organic-chemistry.org

Green Chemistry Approaches in Allene Synthesis Research

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to allene synthesis. A key focus is on atom economy, which maximizes the incorporation of all materials used in the process into the final product.

Hydrogen-borrowing processes, also known as hydrogen autotransfer, exemplify highly atom-economical reactions. rsc.org In these reactions, a catalyst temporarily "borrows" hydrogen from the substrate (e.g., an alcohol), which is then oxidized in situ to an aldehyde. This aldehyde can then react with another component, and the borrowed hydrogen is returned in a subsequent step, generating water as the only byproduct. This approach has been successfully used in the enantioselective aminoallylation of aldehydes using allenimides, catalyzed by iridium complexes. rsc.org

Another green approach involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and waste generation. nih.gov Palladium-catalyzed dehydrogenation of aliphatic acids to form 1,3-dienes is a recent example of a C-H activation strategy that offers a more sustainable route to these valuable compounds. nih.gov

The use of environmentally benign solvents, or the elimination of solvents altogether, is another cornerstone of green chemistry. umich.edu For instance, the gold-catalyzed hydroalkoxylation of aryl allenes can proceed smoothly under solvent-free conditions, reducing volatile organic compound (VOC) emissions. organic-chemistry.org Furthermore, developing reactions that can be performed in water, the most environmentally friendly solvent, is a significant goal. Copper-catalyzed protosilylation of allenes has been shown to be effective in both organic solvents and water, providing a greener pathway to synthetically versatile allylsilanes. acs.org

Synthetic Utility of Allene Intermediates (e.g., in 1,3-Diene Formation)

Allenes are not only synthetic targets but also versatile intermediates for constructing other important molecular scaffolds. nih.govresearchgate.net Their unique electronic and structural properties allow them to participate in a wide range of transformations. One of the most synthetically useful transformations is the isomerization of allenes into conjugated 1,3-dienes. researchgate.netorganic-chemistry.org

1,3-Dienes are fundamental building blocks in organic synthesis, notably as components in Diels-Alder reactions and other cycloadditions. researchgate.netnih.gov The rearrangement of an allene to a 1,3-diene is an atom-efficient, redox-neutral process that provides a direct route to functionalized dienes. organic-chemistry.org This isomerization can be catalyzed by various transition metals, with palladium being particularly effective. A palladium hydride complex, for example, can be generated from a simple palladium source and boric acid to facilitate the rearrangement of an allene into a 1,3-diene. organic-chemistry.org

Another protocol involves a palladium-mediated, base-free Suzuki-Miyaura coupling of propargyl alcohols with boronic acids. nih.gov This reaction generates an allene intermediate in situ, which is then converted to the corresponding 1,3-diene through a hydropalladation/dehydropalladation sequence. nih.gov This one-pot procedure highlights the efficiency of using allenes as transient intermediates.

The following table details methodologies for the conversion of allene intermediates into 1,3-dienes.

Catalyst/ReagentAllene SourceProductKey FeatureReference
Palladium Hydride Complex [from Pd(OAc)₂ + B(OH)₃]Alkylallenes1,3-DienesRedox-neutral rearrangement of non-activated allenes. organic-chemistry.org
Pd(OAc)₂ / LiBrAcetylated α-Allenic Alcohols(Z,E)-2-Bromo-1,3-dienesProvides substituted brominated dienes with high diastereoselectivity. organic-chemistry.org
Palladium CatalystIn situ from Propargyl Alcohols and Boronic Acids1,3-DienesSequential Suzuki coupling and isomerization in a one-pot reaction. nih.gov
Platinum CatalystFrom Cyclopropene IsomerizationDienylated AlcoholsIsomerization proceeds via a vinyl platinum carbene intermediate. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of Allenes

Pericyclic Reactions Involving Allenes: A Mechanistic Perspective

Allenes are unique cumulenic systems that readily participate in a variety of thermal pericyclic reactions, including Diels-Alder, [3+2], and [2+2] cycloadditions. acs.org Their distinct electronic and geometric properties, particularly the perpendicular orientation of the two π-systems, lead to reactivity profiles that differ significantly from simple alkenes and alkynes. This section explores the mechanistic nuances of pericyclic reactions involving allenes, with a focus on the behavior of allene-containing structures like 3-Methyldeca-3,4-diene.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.orgpressbooks.pub Allenes can serve as the 2π-electron component (dienophile) in these reactions. organic-chemistry.org The activation barrier for the Diels-Alder reaction of allene (B1206475) with butadiene is higher than that for ethylene, despite the allene reaction being more exothermic. acs.orgacs.org The reactivity of allenes as dienophiles is influenced by substitution and strain. Strained allenes, such as 1,2-cyclohexadiene, are particularly reactive and can undergo cycloadditions with otherwise unreactive dienes. acs.orgnih.gov In the context of this compound, its allene moiety can function as a dienophile, engaging with a variety of dienes.

Vinyl allenes can also serve as the 4π-electron diene component in Diels-Alder reactions. acs.org The presence of the sp-hybridized central carbon of the allene introduces unique stereochemical considerations compared to standard diene systems. acs.org

While the classic Diels-Alder reaction is the archetypal concerted pericyclic reaction, cycloadditions involving allenes often exhibit more complex mechanistic behavior, with evidence for both concerted and stepwise pathways. acs.orgwindows.net The competition between these mechanisms is influenced by the specific reactants and reaction conditions.

Computational studies using multiconfigurational methods have provided deep insight into these pathways. windows.netescholarship.org For the reaction of allene with 1,3-butadiene, the potential energy surface features a single "ambimodal" transition state that can lead to either the concerted [4+2] adduct or a diradical intermediate. windows.netescholarship.org This intermediate can then cyclize to form either the Diels-Alder adduct or a [2+2] adduct. windows.net In contrast, the reaction of allene with benzene (B151609) favors a concerted mechanism, which avoids the energetic penalty of disrupting aromaticity in a stepwise intermediate. windows.netescholarship.org

DFT calculations on the reaction of strained 1,2-cyclohexadiene with butadiene and furan (B31954) suggest that diradical stepwise pathways are generally preferred over concerted ones. nih.gov The release of ring strain in the allene provides a driving force for the formation of a diradical intermediate. acs.org For dehydro-Diels-Alder reactions involving enynes and diynes, concerted pathways are generally favored energetically, but the difference in activation energy compared to stepwise routes can be small, suggesting competing mechanisms are possible. acs.orgnih.gov

Table 1: Mechanistic Findings in Allene Cycloadditions

Reactant Pair Predominant Mechanism Computational Method Reference
Allene + 1,3-Butadiene Ambimodal (Concerted/Stepwise) CASSCF/CASPT2 windows.netescholarship.org
Allene + Benzene Concerted CASSCF/CASPT2 windows.netescholarship.org
1,2-Cyclohexadiene + Furan Stepwise (Diradical) DFT (B3LYP) nih.gov
Allenylboronic acid ester + Cyclopentadiene (B3395910) Concerted DFT conicet.gov.ar
Enynes/Diynes + Alkenes/Alkynes Concerted (generally favored) CCSD(T)//M05-2X acs.orgnih.gov

The stereochemical outcome of the Diels-Alder reaction is a critical aspect of its synthetic utility, often governed by the "endo rule." wikipedia.org In allene cycloadditions, the factors dictating endo/exo selectivity can be unconventional.

In reactions involving strained cyclic allenes, such as 1,2-cyclohexadiene, a strong preference for the endo adduct is observed. nih.govwiley.comnih.gov This is noteworthy because the saturated allylic carbon of the allene, which orients itself under the diene, lacks the unsaturated substituents typically responsible for the secondary orbital interactions that stabilize the endo transition state. nih.gov Computational studies have established that this endo selectivity arises from a combination of electrostatic effects and a novel form of secondary orbital interaction involving the helical frontier molecular orbitals of the strained allene. wiley.comnih.gov The LUMO of the allene's terminal carbon (C-3) interacts favorably with the HOMO of the diene in the endo approach. nih.gov

For acyclic allenes, pronounced endo selectivity is less common and is typically achieved only when an ester substituent is present on the allene and a Lewis acid is used as a catalyst. nih.gov In many intramolecular Diels-Alder reactions of allenes lacking a strongly conjugating group on the dienophile, steric factors can dominate. For instance, the thermal intramolecular cycloaddition of (E)-3-Methyldeca-1,3,9-triene proceeds by the molecule folding into the most sterically favorable conformation, leading to a trans-fused ring junction, which corresponds to an exo transition state. chemtube3d.com

Table 2: Endo/Exo Selectivity in Allene Diels-Alder Reactions

Allene System Diene Selectivity Rationale Reference
Strained Cyclic Allenes (e.g., 1,2-cyclohexadiene) Furan, Pyrroles Endo Helical Frontier Orbital Interactions, Electrostatics nih.govwiley.comnih.gov
Acyclic Allenes (with ester group) Various Endo Lewis Acid Catalysis, Secondary Orbital Interaction nih.gov
(E)-3-Methyldeca-1,3,9-triene (Intramolecular) (Internal) Exo (trans-fused) Steric Minimization (lack of conjugating group) chemtube3d.com

The intramolecular Diels-Alder (IMDA) reaction is a highly efficient strategy for the synthesis of complex polycyclic systems. msu.edu Allenes tethered to dienes are excellent substrates for these transformations. organicchemistrydata.org The thermal intramolecular reaction of (E)-3-Methyldeca-1,3,9-triene is a key example. In this reaction, the allene acts as the dienophile, and the conjugated diene portion of the same molecule serves as the 4π component. The reaction occurs because the intramolecular nature facilitates the necessary approach of the reacting moieties. chemtube3d.com The outcome is a bicyclic product with a trans ring fusion, a result of the system adopting the most sterically favorable chair-like transition state in the absence of overriding electronic effects. chemtube3d.com

Other studies have demonstrated the broad utility of allene IMDA reactions. For example, allene-1,1-dicarboxamides undergo intramolecular cycloaddition at relatively low temperatures (80 °C), a process accelerated by intramolecular hydrogen bonding. rsc.org Furthermore, the IMDA reaction of furan-allene systems has been investigated as a key step in the synthesis of steroids and other natural products, where the stereochemical outcome can be influenced by reaction conditions to favor kinetic or thermodynamic products. ugent.beresearchgate.net

The hetero-Diels-Alder reaction, where a carbon atom in the diene or dienophile is replaced by a heteroatom, extends the scope of [4+2] cycloadditions to the synthesis of six-membered heterocycles. organic-chemistry.org Allenic systems are competent partners in these transformations.

Vinyl allenes can function as the diene component in Lewis acid-catalyzed hetero-Diels-Alder reactions with aldehydes. acs.orgnih.govacs.org Theoretical calculations indicate that these reactions proceed through a highly asynchronous and polar transition state. acs.orgnih.govacs.orgcapes.gov.br The reactivity and selectivity of the reaction are sensitive to the substitution pattern on the vinyl allene. acs.org

Allenes can also serve as the dienophile in reactions with heterodienes. A notable example is the phospha-Diels-Alder reaction, where transient 2H-phospholes (P-analogs of dienes) react with various allenes. rsc.org These reactions proceed with high regioselectivity, reacting selectively at the C=C double bond of the allene to form 6-methylene-1-phosphanorbornenes. DFT calculations confirm the observed regioselectivity. rsc.org

Beyond the [4+2] Diels-Alder reaction, allenes participate in other cycloaddition pathways, most notably [3+2] cycloadditions, which provide efficient routes to five-membered rings. rsc.orgchemistrytalk.org These reactions have seen significant development and are often catalyzed by transition metals or phosphines. rsc.org

Lu's phosphine-catalyzed [3+2] cycloaddition of allenes with electron-deficient alkenes or imines is a versatile method for preparing highly functionalized cyclopentenes and pyrrolidines. rsc.orgacs.org Enantioselective versions of this reaction have been developed using novel chiral phosphine (B1218219) catalysts derived from dipeptides, allowing for the creation of cyclopentenes with quaternary stereocenters in high yield and excellent enantioselectivity. acs.orgacs.org

Another important class is the 1,3-dipolar cycloaddition, a type of [3+2] reaction where a 1,3-dipole reacts with a dipolarophile. uchicago.edu Allenes can serve as the 2π-component in these reactions. DFT studies of the cycloaddition of allenes with 1,3-dipoles like diazomethane (B1218177) and nitrone have shown that stepwise mechanisms involving diradical intermediates are often preferred over concerted pathways. rsc.org Rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes have also been developed to construct fused bicyclic systems containing quaternary centers. pku.edu.cn

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Allenes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Allene (B1206475) Chemistrywikipedia.orgorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of allenes. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment of the nuclei within the molecule.

¹H NMR Spectroscopy for Proton Environments

In ¹H NMR spectroscopy, protons attached to the sp²-hybridized carbons of a terminal allene typically resonate in a region somewhat upfield from standard vinylic protons. wikipedia.org For instance, the protons of a terminal CH₂ group in an allene generally appear around 4.5 ppm. wikipedia.org The chemical shifts can be influenced by the nature of the substituents on the allene framework. stenutz.eu For a substituted allene like 3-Methyldeca-3,4-diene, the protons on the alkyl chains would appear in their characteristic aliphatic regions, while any protons directly attached to the allene carbons would provide key structural information.

¹³C NMR Spectroscopy for Carbon Frameworks

The ¹³C NMR spectrum of an allene is highly characteristic and perhaps the most unambiguous method for identifying this functional group. wikipedia.org The central sp-hybridized carbon of the allene moiety (C4 in this compound) displays a distinctive signal in the downfield region of the spectrum, typically between 200 and 220 ppm. wikipedia.orgorganicchemistrydata.org This significant downfield shift is due to a paramagnetic shielding effect. acs.org In contrast, the two terminal sp²-hybridized carbons of the allene group (C3 and C5 in this compound) resonate much further upfield, generally in the range of 80 to 100 ppm. wikipedia.orgacdlabs.com This unique combination of a signal around 200 ppm and two signals around 80-100 ppm is a hallmark of the allene structure.

Table 1: Typical ¹³C NMR Chemical Shifts for Allenic Carbons

Carbon Type Typical Chemical Shift (ppm)
Terminal sp² Carbon (C=C=C ) 80 - 100
Central sp Carbon (C =C=C) 200 - 220

This interactive table provides typical chemical shift ranges for the carbon atoms in an allene framework.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Allene Structures

For more complex allene structures, advanced NMR techniques are employed to resolve ambiguities and confirm structural assignments. chemistnotes.comnih.gov Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating proton and carbon signals. An HSQC spectrum would directly link the protons to the carbons they are attached to, while an HMBC spectrum reveals longer-range couplings (2-3 bonds), helping to piece together the entire molecular skeleton. mdpi.com For instance, in this compound, HMBC would show correlations between the methyl protons at C3 and the allenic carbons C3 and C4.

Solid-state NMR (ssNMR) is particularly useful for studying the structure of allenes in the solid phase, providing insights into their molecular arrangement and dynamics in a crystalline or amorphous state. acs.orgbrandeis.edu These techniques can elucidate the molecular structure of materials where single crystal X-ray diffraction is not feasible. brandeis.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Allenesnasa.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule. Allenes exhibit a highly characteristic absorption band corresponding to the asymmetric stretching of the C=C=C moiety.

This intense absorption band typically appears in the IR spectrum in the range of 1900-2000 cm⁻¹. nasa.govcdnsciencepub.com This feature is a reliable diagnostic for the presence of an allene group. Other vibrations, such as the symmetric stretch and various bending modes, are also present but may be less intense or overlap with other signals. cdnsciencepub.comaip.org For example, the C-H stretching vibrations for the sp²-hybridized carbons of a terminal allene appear above 3000 cm⁻¹, similar to other alkenes. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Allenes

Vibrational Mode Frequency Range (cm⁻¹)
Asymmetric C=C=C Stretch 1900 - 2000
Symmetric C=C=C Stretch ~1070 (Raman active)
CH₂ Bending ~1440
C=C=C Bending ~354

This interactive table summarizes key IR and Raman active vibrational modes for the allene functional group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Allenesacs.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. acs.org In the mass spectrum of an allene, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation of allenes under electron impact can be complex but often involves cleavages adjacent to the allene system, leading to the formation of stable radical cations. acs.orgcdnsciencepub.com For this compound, fragmentation would likely involve the loss of alkyl groups attached to the allene core, providing clues about the substitution pattern. For example, the dissociation of 1,2-butadiene (B1212224) can result in the loss of a methyl radical (CH₃) to form a C₃H₃⁺ radical. cdnsciencepub.com The study of fragmentation patterns helps differentiate between isomeric structures. researchgate.net

X-ray Diffraction (XRD) and Crystallography for Solid-State Allene Structures

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths and angles. oup.com For allene derivatives that are crystalline, XRD analysis provides definitive proof of their structure. rsc.orgrsc.org X-ray crystallography has confirmed the unique geometry of the allene group, where the two π-bonds are perpendicular to each other, resulting in a 90° twist between the substituents at the terminal carbons. oup.comwiley.com The central carbon atom is sp-hybridized with a linear geometry (180° bond angle), while the terminal carbons are sp²-hybridized. wikipedia.org While obtaining a suitable crystal for a non-polar hydrocarbon like this compound might be challenging, the structural parameters for other crystalline allenes provide a solid reference. oup.comacs.org For instance, the C=C bond lengths in allenes are typically found to be in the range of 1.287–1.300 Å. oup.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1,2-Butadiene
Allene
Methane
Carbon Dioxide
Water
Ethylene
Propyne
Tetrachloroallene
Penta-2,3-dienedioic acid
1,2-Pentadiene
(E)-1,3-Pentadiene
1,4-Pentadiene
Fucoxanthin
Peridinin
1,2,3,4-Pentatetraene
Acetylene
2-Butyne-1,4-diol
Allene-1,1-d₂
9-Triptycylallene
1,3-di(9-triptycyl)propyne
1-(9-triptycyl)-2-propynyl methanesulfonate
3-Methyl-9-triptycylallene
3-Phenyl-9-triptycylallene
3-(9-triptycyl)-9-triptycylallene
1-(ethenyloxy)propadiene
penta-1,4-dien-3-one
Indolizine
Pyrrole
3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one
3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis of Allene-Derived Materials

Allenes, including functionalized variants like this compound, serve as valuable precursors in materials science for the synthesis of polymers and functional composites. rsc.org The macroscopic properties and performance of these materials are intrinsically linked to their micro- and nanoscale structure. Electron microscopy, encompassing Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides indispensable tools for the morphological analysis of these allene-derived materials. azom.com

Scanning Electron Microscopy (SEM)

SEM is a surface-imaging technique that scans a sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. researchgate.nettescan-analytics.com For allene-derived polymers and composites, SEM is instrumental in revealing three-dimensional surface features with high resolution. azom.com

Key morphological insights obtained from SEM analysis include:

Surface Topography: Revealing the texture, roughness, and any surface defects or features of a polyallene film or material.

Phase Morphology: In polymer blends or composites containing allene-derived components, SEM can distinguish between different phases. It can show whether the components form a homogeneous blend or a heterophasic mixture with distinct domains. azom.com

Particle and Pore Analysis: If the allene-derived material is in the form of particles or a porous structure (like a hydrogel), SEM can be used to determine the size, shape, and distribution of particles or pores. nih.govresearchgate.net For instance, studies on polymer microspheres have used SEM to visualize well-defined pores on their surfaces. researchgate.net

Fracture Analysis: The surface of a fractured allene-based material can be examined to understand its failure mechanism, showing whether it underwent brittle or ductile fracture.

Sample preparation for SEM is relatively straightforward. The material must be small enough to fit on a sample holder and, if it is not conductive, it is typically coated with a thin layer of conductive material, such as gold, to prevent charge buildup. measurlabs.comnih.gov

Transmission Electron Microscopy (TEM)

Unlike SEM, which provides surface information, TEM transmits a beam of electrons through an ultra-thin specimen. This allows for the visualization of the material's internal structure with extremely high resolution, capable of resolving features down to the nanoscale. measurlabs.com

For allene-derived materials, TEM analysis is crucial for:

Internal Structure Visualization: Examining the internal morphology of a composite material, such as the dispersion of nanoparticles within a polyallene matrix.

Crystallinity and Nanostructure: Identifying crystalline domains within an amorphous polymer matrix and observing the detailed structure of nanofibers or other nanostructures.

Particle Size and Shape: Providing precise measurements of nanoparticles or internal domains within the bulk material. mdpi.com

TEM requires more extensive sample preparation than SEM. Samples must be sliced into extremely thin sections (ultramicrotomy), often after being hardened by immersion in liquid nitrogen. mdpi.com Staining with heavy elements may be used to enhance contrast between different phases. mdpi.com

The complementary nature of SEM and TEM provides a comprehensive understanding of the morphology of allene-derived materials, from the surface topography down to the internal nanoscale organization, which is critical for tailoring their synthesis to achieve desired material properties. azom.com

Table 1: Application of Electron Microscopy in Polymer Morphological Analysis

Technique Information Obtained Typical Application in Allene-Derived Materials Sample Preparation Notes
SEM Surface topography, 3D morphology, phase distribution, particle/pore size. researchgate.nettescan-analytics.com Analyzing the surface of a polyallene film, examining the structure of a fractured composite, determining pore size in a porous allene-based polymer. nih.govresearchgate.net Sample is mounted on a stub; non-conductive samples require a conductive coating (e.g., gold). nih.gov
TEM Internal structure, nanoparticle dispersion, crystalline domains, high-resolution imaging of nanofeatures. measurlabs.com Visualizing the distribution of fillers within a polyallene matrix, analyzing the internal structure of nanofibers, identifying crystalline regions. mdpi.com Requires ultra-thin sections of the sample (typically <150 nm thick), often prepared by ultramicrotomy and staining. mdpi.com

X-ray Based Spectroscopic Techniques (XPS, XAS) for Electronic Structure and Bonding in Allene Derivatives

While electron microscopy reveals physical morphology, X-ray based spectroscopic techniques provide critical information about the elemental composition, electronic states, and local bonding environments in allene-derived materials. These methods are essential for confirming the chemical structure and understanding the electronic properties that govern the material's function.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The sample is irradiated with a beam of X-rays, which excites electrons and causes them to be emitted from the surface. By measuring the kinetic energy and number of these photoelectrons, an XPS spectrum is generated.

For materials derived from allenes like this compound, XPS is used to:

Confirm Elemental Composition: Verify the presence and quantify the relative amounts of carbon, oxygen (if oxidized or functionalized), and any other elements present in the polymer or on its surface.

Determine Chemical Bonding States: The primary power of XPS lies in its ability to probe the chemical environment of an atom. The binding energy of a core electron is sensitive to the atom's oxidation state and its bonding partners. For an allene derivative, high-resolution scans of the Carbon 1s (C 1s) region can distinguish between the different types of carbon atoms: the sp-hybridized central carbon of the allene, the sp²-hybridized outer carbons, and any adjacent sp³-hybridized carbons in the alkyl chains. This allows for direct confirmation of the allene functionality's integrity after polymerization or modification.

Analyze Surface Chemistry and Contamination: As a surface-sensitive technique (typically analyzing the top 1-10 nm), XPS is ideal for studying surface modification, degradation, or contamination of allene-derived materials.

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that probes the local geometric and/or electronic structure around a specific absorbing atom. It involves tuning the X-ray energy across an absorption edge of a selected element. The resulting X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum provide detailed information.

Application to allene derivatives includes:

Probing Unoccupied Electronic States (XANES): The XANES region provides information about the oxidation state and coordination chemistry of the absorbing atom. For the carbon K-edge in a polyallene, XANES can probe the unoccupied π* and σ* orbitals associated with the C=C=C backbone, offering insights into the electronic structure that influences conductivity and optical properties.

Determining Local Atomic Structure (EXAFS): The EXAFS region contains information about the bond distances, coordination number, and identity of the neighboring atoms surrounding the absorbing atom. This can be used to determine the precise bond lengths of the allene unit and its surrounding atoms within a complex material, even in non-crystalline (amorphous) samples where traditional diffraction methods fail.

Together, XPS and XAS offer a powerful suite of tools for a detailed investigation of the chemical and electronic environment in materials synthesized from allene precursors.

Table 2: Comparison of X-ray Based Spectroscopic Techniques for Allene Derivatives

Technique Principle Information Gleaned Application to Allene-Derived Materials
XPS X-ray irradiation causes core electron photoemission; kinetic energy is measured. Elemental composition, empirical formula, chemical and electronic state of surface atoms. Confirming C, O, etc. ratios; distinguishing between sp, sp², and sp³ carbon environments in the polymer backbone; analyzing surface oxidation.
XAS Tunable X-rays are absorbed by a specific element; absorption is measured as a function of energy. XANES: Oxidation state, coordination geometry, unoccupied electronic states. EXAFS: Interatomic distances, coordination numbers. Probing the unoccupied π* orbitals of the allene C=C=C system; determining C=C bond lengths in an amorphous polymer matrix.

Electron Energy-Loss Spectroscopy (EELS) for Local Atomic Environments

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique that is typically coupled with a transmission electron microscope (TEM). It is based on the analysis of the energy distribution of electrons that have passed through a thin sample and have lost some of their energy due to inelastic scattering interactions with the atoms in the specimen. This energy loss is characteristic of the elements and bonding states present in the sample, making EELS a powerful tool for chemical analysis at very high spatial resolution.

When combined with STEM (Scanning Transmission Electron Microscopy), EELS can perform elemental and chemical mapping on the nanometer or even atomic scale.

For allene-derived materials, EELS provides unique insights:

High-Resolution Elemental Mapping: EELS can map the distribution of elements within a material at a resolution far exceeding that of traditional energy-dispersive X-ray spectroscopy (EDX). For an allene-based composite, one could map the carbon from the polymer and other elements from embedded nanoparticles (e.g., Si, Ti, Zn) to visualize their precise spatial relationship.

Fine Structure Analysis (ELNES): The region near the onset of a core-loss edge, known as the Energy-Loss Near-Edge Structure (ELNES), is analogous to the XANES region in X-ray absorption. Analysis of the Carbon K-edge ELNES can provide information about the local bonding environment of carbon atoms. It can be used to distinguish between the sp, sp², and sp³ hybridization states of carbon atoms in a polyallene material, allowing for chemical state mapping at the nanoscale. This would be invaluable for studying localized chemical changes at interfaces or within specific nanostructures.

Probing Electronic Properties: The low-loss region of the EELS spectrum (energy loss < 50 eV) contains information about plasmon excitations, which are related to the collective behavior of valence electrons. This can be used to determine optical properties like the dielectric function and band gap of an allene-derived semiconductor material on a very local scale.

EELS is particularly advantageous for analyzing light elements like carbon, making it highly suitable for the study of organic and polymeric materials, including those derived from allenes. Its ability to provide chemical information in conjunction with the high-resolution imaging of TEM/STEM makes it a premier technique for understanding the structure-property relationships in advanced allene-based materials.

Table 3: Features of EELS for Characterizing Allene-Derived Materials

Feature Description Relevance to Allene-Derived Materials
High Spatial Resolution Chemical analysis can be performed on areas from the micrometer to the angstrom scale when combined with TEM/STEM. Mapping the chemical composition across interfaces in an allene-based composite; analyzing the chemistry of individual polymer chains or nanostructures.
Core-Loss Spectroscopy Measures the energy lost to excite core electrons to unoccupied states. The energy is characteristic of the element. Provides elemental identification and quantification. The ELNES (Energy-Loss Near-Edge Structure) reveals bonding information.
ELNES Analysis The fine structure of the core-loss edge provides information on oxidation state, coordination, and hybridization (e.g., sp² vs sp³ carbon). Distinguishing the sp-hybridized central carbon from the sp² carbons of the allene unit within a polymer matrix at the nanoscale.
Low-Loss Spectroscopy Measures energy lost to valence electron excitations (plasmons). Determining local electronic properties such as the band gap and dielectric function of a semiconducting polyallene material.
Sensitivity to Light Elements EELS is highly sensitive to light elements like Carbon, Nitrogen, and Oxygen. Ideal for the chemical analysis of organic polymers and materials derived from this compound.

Emerging Research Areas and Future Perspectives on Allene Chemistry Research

Development of Novel Catalytic Systems for Allene (B1206475) Transformations

The transformation of allenes into more complex molecular architectures is heavily reliant on the development of innovative catalytic systems. Researchers are continuously exploring new catalysts to enhance the efficiency, selectivity, and scope of allene reactions.

Key Developments:

Palladium Catalysis: Palladium(II)-catalyzed oxidative transformations of allenes have emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. diva-portal.org These reactions often proceed via selective allenic C-H bond cleavage under oxidative conditions. diva-portal.org Homogeneous palladium catalysts have been successfully employed in the carbocyclization-borylation of bisallenes and the alkynylation of enallenes. diva-portal.org Furthermore, heterogeneous palladium catalysts, such as Pd-AmP-MCF, have shown promise in the oxidation reactions of allenes, offering advantages like high recyclability and minimal metal leaching. diva-portal.org

Rhodium Catalysis: Rhodium(I) catalysts, such as [Rh(CO)2Cl]2, have been instrumental in mediating intermolecular (5+2) cycloadditions of allenes with vinylcyclopropanes. nih.gov Interestingly, studies have shown that the steric properties of substituents on the allene can significantly influence the reaction's efficiency, with more sterically hindered allenes sometimes leading to higher yields of the desired cycloadduct. nih.gov

Gold and Copper Catalysis: Gold(I) and Copper(I) catalysts have proven effective in the synthesis of 1,3-disubstituted allenes from terminal alkynes and aldehydes. rsc.orgacs.org These reactions often proceed through propargylamine (B41283) intermediates. rsc.org Gold catalysts are also pivotal in the asymmetric (4+2) annulation of N-propargylamides and α,β-unsaturated imines/ketones. researchgate.net

Cobalt Catalysis: Chiral N,N'-dioxide/cobalt(II) complexes have been developed for the multistep cascade reaction of α,β-unsaturated-N-aryl nitrones with allenes, yielding chiral dihydropyridoindoles with excellent stereoselectivity. rsc.org

Table 1: Examples of Catalytic Systems for Allene Transformations

Catalyst SystemAllene TransformationReactantsProduct TypeReference
Pd(OAc)₂ / ETMs / O₂Carbocyclization-BorylationBisallenesBorylated Carbocycles diva-portal.org
[Rh(CO)₂Cl]₂(5+2) CycloadditionAllenes, VinylcyclopropanesSeven-Membered Rings nih.gov
Au(I) / Chiral Squaramide(4+2) AnnulationN-Propargylamides, Unsaturated IminesTetrahydropyridines researchgate.net
Chiral N,N'-dioxide/Co(II)Cascade CycloadditionAllenes, NitronesDihydropyridoindoles rsc.org

Exploration of New Reactivity Modes for Allenes

The rich electronic nature of allenes allows for a diverse range of reactivity, and researchers are continually uncovering new modes of reaction.

Key Reactivity Modes:

Cycloaddition Reactions: Allenes are excellent partners in various cycloaddition reactions, including [4+2], [2+2], [3+2], and higher-order cycloadditions. mdpi.com These reactions provide efficient pathways to construct cyclic and polycyclic systems. Metal-catalyzed cycloadditions, in particular, offer a high degree of control over chemo-, regio-, and stereoselectivity. mdpi.com

Hydrofunctionalization: Transition metal-catalyzed hydrofunctionalization of allenes has become a key strategy for the synthesis of functionalized alkenes. wikipedia.org This includes the addition of a hydrogen atom and a heteroatom or a carbon-based group across one of the double bonds.

Electrophilic Additions and Cyclizations: The reaction of allenes with electrophiles can lead to a variety of functionalized products. nih.gov The regioselectivity of these reactions is often dictated by the electronic properties of the substituents on the allene. nih.gov These reactions have been utilized to synthesize stereodefined allylic alcohols, ethers, and lactones. nih.gov

Radical Reactions: Allenes can participate in radical addition reactions. For example, visible-light-promoted radical 1,3-difunctionalization of alkynyl diazo compounds provides a pathway to tetrasubstituted allenes. researchgate.net

Advanced Computational Modeling for Complex Allene Systems

Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of allenes. rsc.orgscispace.com Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction mechanisms and predict the stereochemical outcomes of allene reactions. d-nb.info

Applications of Computational Modeling:

Reaction Mechanisms: Computational studies have been crucial in mapping the potential energy surfaces of allene reactions, identifying transition states, and clarifying the roles of catalysts and substituents. acs.org For instance, DFT calculations have helped to explain the counterintuitive reactivity of substituted allenes in Rh(I)-catalyzed cycloadditions by revealing a competing allene dimerization pathway that deactivates the catalyst. nih.gov

Stereoselectivity: Theoretical models are used to predict and rationalize the stereoselectivity of asymmetric allene syntheses. d-nb.info For example, computational studies have elucidated the origin of diastereodivergence in the chiral phosphoric acid-catalyzed synthesis of trisubstituted allenes. d-nb.info

Bonding and Structure: Computational methods provide detailed insights into the electronic structure and bonding of allenes, which is fundamental to understanding their unique chemical properties. rsc.org

Green Chemistry and Sustainable Synthesis of Allenic Compounds

The principles of green chemistry are increasingly being applied to the synthesis of allenes and their derivatives to develop more environmentally benign and sustainable processes.

Green Synthetic Approaches:

Atom Economy: Developing reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product, is a key goal. The sulfination of allenic carbonyl compounds in aqueous media to produce vinylic sulfones is an example of an atom-economic reaction with wide functional group tolerance. organic-chemistry.org

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a significant focus. The synthesis of vinylic sulfones from allenic carbonyls has been successfully achieved in aqueous media. organic-chemistry.org

Photocatalysis: Visible-light-induced photocatalysis offers a sustainable strategy for allene functionalization. For example, the hydrophosphorylation of allenes with H-phosphine oxides can be achieved using visible light in green solvents. rsc.org

Metal-Free Catalysis: The development of metal-free catalytic systems is another important area of green chemistry. Visible-light-promoted radical difunctionalization of alkynyl diazo compounds for the synthesis of tetrasubstituted allenes can proceed without a photocatalyst. researchgate.net

Table 2: Green Chemistry Approaches in Allene Synthesis

Green Chemistry PrincipleSynthetic MethodSolventsKey FeaturesReference
Atom EconomySulfination of allenic carbonylsAqueous mediaHigh yield, simple isolation organic-chemistry.org
Use of Green SolventsHydrophosphorylation of allenesGreen solventsVisible-light induced, mild conditions rsc.org
PhotocatalysisRadical 1,3-difunctionalizationNot specifiedVisible-light promoted, metal-free researchgate.net

Applications in Advanced Materials Science and Organic Synthesis

The unique properties of allenes make them valuable components in the design of advanced materials and as key intermediates in the synthesis of complex organic molecules, including natural products. wikipedia.orgnih.gov

Applications:

Molecular Materials: Chiral allenes are being incorporated into a variety of functional materials, including shape-persistent macrocycles, foldamers, polymers, and charge-transfer chromophores. wiley.com The axial chirality of allenes can impart unique chiroptical properties to these materials. wiley.com

Natural Product Synthesis: Allenes are found in a number of natural products and serve as versatile intermediates in the total synthesis of complex molecules. wikipedia.org The development of stereoselective methods for allene synthesis has been crucial for these applications. acs.org

Pharmaceutical Chemistry: The allene moiety is present in some drug molecules. wikipedia.org The ongoing development of new synthetic methodologies for allenes is expected to facilitate the discovery of new pharmaceutically active compounds. nih.gov

Q & A

What are the primary challenges in synthesizing 3-Methyldeca-3,4-diene, and how can they be addressed methodologically?

Basic Research Focus
Synthesizing this compound requires precise control over regioselectivity and stereochemistry due to its conjugated diene system and methyl substitution. Key challenges include avoiding undesired isomerization during catalysis and ensuring purity of the diene structure.
Methodological Solutions :

  • Use inert atmosphere (e.g., argon) during Grignard or organometallic reactions to prevent oxidation of intermediates .
  • Employ spectroscopic monitoring (e.g., <sup>1</sup>H/<sup>13</sup>C NMR) to track reaction progress and confirm bond formation at the 3,4-position .
  • Optimize column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate stereoisomers, as minor impurities can skew downstream analyses .

How can researchers validate the structural integrity of this compound when spectral data conflicts with computational predictions?

Advanced Research Focus
Discrepancies between experimental spectral data (e.g., IR, NMR) and computational models (DFT, molecular dynamics) often arise from conformational flexibility or solvent effects.
Methodological Solutions :

  • Perform temperature-dependent NMR studies to assess dynamic behavior of the diene system and identify dominant conformers .
  • Cross-validate computational models with gas-phase electron diffraction or X-ray crystallography (if crystallizable) to resolve ambiguities in bond lengths/angles .
  • Use solvent correction parameters in DFT calculations to account for dielectric effects on spectral predictions .

What experimental strategies are recommended to resolve contradictions in reported reactivity data for this compound?

Advanced Research Focus
Contradictory reactivity data (e.g., in Diels-Alder reactions or hydrogenation kinetics) may stem from variations in reaction conditions, catalyst purity, or diene stability.
Methodological Solutions :

  • Standardize protocols: Document catalyst batch numbers, solvent purity, and reaction temperature/pressure in metadata .
  • Replicate experiments under inert conditions to isolate diene degradation as a variable (e.g., test for peroxide formation in stored samples) .
  • Use high-throughput screening to compare reactivity across multiple conditions, minimizing human error .

How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Basic Research Focus
Reproducibility issues often arise from inconsistent purification methods or incomplete characterization of intermediates.
Methodological Solutions :

  • Implement a stepwise validation workflow:
    • Confirm intermediate structures via LC-MS and HRMS before proceeding to subsequent reactions .
    • Use standardized quenching procedures (e.g., aqueous workup vs. flash distillation) to minimize side-product formation .
    • Archive raw spectral data and chromatograms in FAIR-compliant repositories (e.g., Chemotion) for peer validation .

What are the best practices for designing stability studies on this compound under varying environmental conditions?

Advanced Research Focus
The compound’s sensitivity to light, oxygen, and temperature necessitates rigorous stability protocols.
Methodological Solutions :

  • Design a fractional factorial experiment to test interactions between variables:
    • Factors : UV exposure, humidity, temperature (4°C to 40°C) .
    • Response metrics : Quantify degradation products via GC-MS and monitor diene content loss over time .
  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf-life, validated with Arrhenius kinetics modeling .

How should researchers address gaps in thermodynamic property data (e.g., enthalpy of formation) for this compound?

Advanced Research Focus
Limited experimental data for thermodynamic properties hinders accurate computational modeling.
Methodological Solutions :

  • Perform bomb calorimetry under controlled conditions to measure ΔHf, ensuring calibration against reference compounds (e.g., n-heptane) .
  • Compare results with group contribution methods (e.g., Benson’s increments) and ab initio calculations (e.g., G4 theory) to identify systematic errors .
  • Publish raw calorimetry datasets with metadata on instrumentation and calibration curves .

What strategies mitigate isomerization risks during storage and handling of this compound?

Basic Research Focus
The compound’s conjugated diene system is prone to thermal or photochemical isomerization.
Methodological Solutions :

  • Store samples in amber vials under nitrogen at –20°C to suppress radical-mediated isomerization .
  • Pre-treat storage containers with chelating agents (e.g., EDTA) to remove trace metals that catalyze undesired rearrangements .
  • Conduct periodic <sup>1</sup>H NMR checks (every 3 months) to monitor isomer content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.